molecular formula C15H18N4O4S B2961905 N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 685837-47-2

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2961905
CAS No.: 685837-47-2
M. Wt: 350.39
InChI Key: KXSDBCXAIFEGOH-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule featuring the 1,3,4-oxadiazole heterocycle, a scaffold renowned in medicinal chemistry for its diverse biological activities and role as a bioisostere for carbonyl-containing molecules . This compound is of significant interest in early-stage antibacterial drug discovery, particularly for investigating novel mechanisms of action against drug-resistant Gram-positive bacterial pathogens. Compounds sharing this core structural motif have demonstrated potent activity against challenging strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci, with minimum inhibitory concentrations (MICs) in the low µg/mL range . The proposed mechanism of action for this class of compounds involves the inhibition of lipoteichoic acid (LTA) biosynthesis, a crucial polymer for bacterial cell wall physiology, membrane homeostasis, and virulence in pathogens like S. aureus . Mechanistic studies on related oxadiazole-benzamide analogs suggest they achieve this by directly binding to and inhibiting key enzymes in the LTA synthesis pathway, such as the α-phosphoglucomutase (PgcA), and downregulating others like PgsA . This targeted approach to disrupting essential bacterial membrane components, distinct from traditional antibiotics, makes it a valuable tool for probing bacterial physiology and overcoming resistance. Furthermore, the 1,3,4-oxadiazole scaffold is known to contribute to favorable physicochemical properties, enhancing the drug-likeness of its derivatives for pharmacokinetic and pharmacodynamic studies . This product is intended for research applications only, including in vitro antibacterial screening, mechanism-of-action studies, and as a building block in structure-activity relationship (SAR) campaigns to develop novel anti-infective agents. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-11-17-18-15(23-11)16-14(20)12-5-7-13(8-6-12)24(21,22)19-9-3-2-4-10-19/h5-8H,2-4,9-10H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSDBCXAIFEGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H21N3O3
  • Molecular Weight : 267.32 g/mol
  • CAS Number : 280110-69-2

This compound features a piperidine ring and an oxadiazole moiety, both of which are known for their pharmacological relevance.

1. Anticonvulsant Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit anticonvulsant properties. For instance, compounds similar to this compound have been tested against maximal electroshock seizure (MES) models in male Wistar rats. The results indicated that certain derivatives showed significant anticonvulsant activity comparable to standard medications like phenytoin .

2. Antibacterial Activity

The antibacterial efficacy of compounds containing the oxadiazole and piperidine moieties has been documented extensively. For example, synthesized derivatives were tested against various bacterial strains, demonstrating notable activity against both Gram-positive and Gram-negative bacteria. The structure activity relationship (SAR) analysis suggested that the presence of specific functional groups enhances antibacterial potency .

3. Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's . This inhibition is significant as it suggests potential applications in cognitive enhancement and neuroprotection.

Case Studies and Research Findings

StudyFindings
Anticonvulsant Activity Compounds similar to the target compound showed significant anticonvulsant effects in MES models with no neurotoxicity at tested doses .
Antibacterial Activity Compounds exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Enzyme Inhibition Demonstrated inhibition of AChE, suggesting potential use in treating cognitive disorders .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications in the piperidine and oxadiazole rings significantly affect biological activity. For instance:

  • Substituents on the oxadiazole ring enhance anticonvulsant activity.
  • Electron-withdrawing groups on the benzamide moiety improve antibacterial properties.

These findings underscore the importance of chemical modifications in developing more effective therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Oxadiazole Ring

Compound Name Oxadiazole Substituent Key Features Biological Activity
Target Compound 5-Methyl Balanced lipophilicity; enhances metabolic stability Potential antifungal/immunomodulatory
N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide () 5-Ethyl Increased hydrophobicity; may improve membrane permeability Not reported (structural analog)
HSGN-235 () 5-(4-Trifluoromethylphenyl) Electron-withdrawing CF₃ group; enhances receptor binding Antibacterial (Neisseria gonorrhoeae)
N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide () 5-(3-Methylsulfonylphenyl) Sulfonyl group increases acidity; potential for H-bonding Not reported (structural analog)

Key Insight : Methyl and ethyl groups optimize lipophilicity, while bulkier substituents (e.g., trifluoromethylphenyl) may enhance target specificity but reduce solubility.

Variations in the Sulfonamide Moiety

Compound Name Sulfonamide Group Key Features Biological Activity
Target Compound Piperidin-1-ylsulfonyl Flexible aliphatic ring; improves solubility Adjuvant activity (NF-κB potentiation)
LMM5 () Benzyl(methyl)sulfamoyl Aromatic bulk; may hinder membrane penetration Antifungal (C. albicans)
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide () Piperidin-1-ylsulfonyl Chlorothiophene enhances π-π interactions Not reported (structural analog)
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () Dipropylsulfamoyl Linear alkyl chains; increases hydrophobicity Not reported

Key Insight : Piperidine-based sulfonamides balance solubility and binding flexibility, whereas aromatic or alkylated sulfonamides may prioritize target affinity or lipophilicity.

Antifungal Activity
  • LMM5 (): MIC values against C.
Enzyme Inhibition
  • Derivative 6a (): Inhibits human carbonic anhydrase II (hCA II) via sulfonamide interactions. Target compound’s sulfonamide group positions it as a plausible enzyme inhibitor .
  • Compound 8n (): MIC of 1.56 μg/mL against Mycobacterium tuberculosis; 5-methyl oxadiazole linked to pyrazole. Target’s simpler structure may reduce cytotoxicity .
Immunomodulatory Effects
  • 2D216 () and 2D291 (): Piperidinylsulfonyl-containing analogs enhance LPS-induced cytokine production (e.g., TNF-α, IL-6) via NF-κB pathway modulation. Target compound likely shares this mechanism .

Physicochemical Properties

  • Fluor砜草胺 (): Density ~1.51 g/cm³; methyl-oxadiazole analogs likely share similar properties.
  • Target Compound : Predicted molecular weight 375.4 g/mol (C₁₆H₁₈N₄O₄S). Piperidine ring contributes to moderate solubility in polar solvents.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide and its analogs?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions using protocols such as:

  • General Procedure B : Activation of carboxylic acids (e.g., 4-(piperidin-1-ylsulfonyl)benzoic acid) with oxalyl chloride in dichloromethane (DCM) at 0°C, followed by reaction with 5-methyl-1,3,4-oxadiazol-2-amine derivatives. Pyridine is often used as a catalyst to neutralize HCl byproducts .
  • Microwave-assisted synthesis : For time optimization, microwave irradiation (e.g., 100–120°C, 20–30 min) improves reaction efficiency and yields compared to conventional heating .
  • Key Data : Typical yields range from 12% to 60%, with purity ≥95% confirmed by HPLC .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR in CDCl3_3 or DMSO-d6_6 confirm regiochemistry (e.g., sulfonyl and oxadiazole proton environments at δ 8.2–8.6 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+^+) validate molecular weight accuracy within ±0.1 Da .
  • HPLC : Retention times (e.g., 12–14 min) and purity (≥95%) are critical for biological assays .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

  • Methodological Answer :

  • Oxadiazole Modifications : Substitution at the 5-methyl position (e.g., with phenyl or thiophene groups) enhances antifungal activity by improving sterol 14α-demethylase (CYP51) binding affinity .
  • Sulfonyl Group : The piperidin-1-ylsulfonyl moiety increases solubility and microsomal stability, critical for in vivo pharmacokinetics .
  • Key Data : Analogues with bulkier substituents (e.g., 4-bromophenyl) show reduced potency due to steric clashes in enzyme active sites .

Q. How can contradictions in biological data (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization : Compare enzyme inhibition (e.g., CYP51 vs. HDAC) under identical conditions (pH, temperature, substrate concentration) .
  • Crystallographic Analysis : X-ray structures of the compound bound to target enzymes (e.g., Aspergillus fumigatus CYP51 at 2.1 Å resolution) clarify binding modes and explain potency variations .
  • Case Study : A 10-fold difference in antifungal IC50_{50} values was resolved by identifying differential substrate access in fungal vs. protozoan CYP51 isoforms .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Methodological Answer :

  • Antifungal Studies : Use immunocompromised murine models infected with Candida albicans or Aspergillus fumigatus. Dosing at 10–50 mg/kg (oral or IV) assesses survival rates and fungal burden reduction .
  • Anticancer Models : Xenograft models (e.g., human breast cancer MCF-7 cells) evaluate tumor growth inhibition via apoptosis markers (e.g., caspase-3 activation) .
  • Key Challenge : Metabolic stability in liver microsomes (e.g., t1/2_{1/2} > 60 min) must precede in vivo testing .

Experimental Design Considerations

Q. How should researchers optimize assays for CYP51 inhibition?

  • Methodological Answer :

  • Enzyme Source : Use recombinantly expressed Candida albicans CYP51 in yeast microsomes for consistency .
  • Substrate : Lanosterol (20 μM) with NADPH regeneration system; measure demethylation via LC-MS .
  • Controls : Include ketoconazole (IC50_{50} ~50 nM) as a positive control .

Q. What computational tools predict binding interactions with biological targets?

  • Methodological Answer :

  • Docking Software : AutoDock Vina or Schrödinger Glide simulate ligand-enzyme interactions. Focus on the oxadiazole ring’s hydrogen bonding with CYP51 heme .
  • MD Simulations : GROMACS (20 ns trajectories) assess binding stability in aqueous environments .

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